molecular formula C11H17F2NO4 B6361241 (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid CAS No. 2166008-44-0

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

Cat. No. B6361241
CAS RN: 2166008-44-0
M. Wt: 265.25 g/mol
InChI Key: BEYLYGCFFXJNQM-SSDOTTSWSA-N
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Description

“®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid” is a chemical compound. It is also known as “®-1-Boc-3-pyrrolidinecarboxylic acid” or “N-Boc-L-β-proline”. Its empirical formula is C10H17NO4 . Another similar compound is “1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid” with the empirical formula C11H19NO4 .


Synthesis Analysis

The synthesis of compounds with the tert-butoxycarbonyl group has been studied extensively. For instance, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . Another study highlighted the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .


Molecular Structure Analysis

The tert-butoxycarbonyl group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . The structure of the tert-butoxycarbonyl group is characterized by its empirical formula C5H9O2 .


Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a significant role in chemical reactions. It is used as a protecting group in the synthesis of amines and their derivatives . A study has described a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the tert-butoxycarbonyl group vary. For example, “®-1-Boc-3-pyrrolidinecarboxylic acid” is a powder with a melting point of 138-143 °C and is stored at 2-8°C .

Mechanism of Action

The mechanism of action of the tert-butoxycarbonyl group involves its use as a protecting group. It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid has been proposed .

Safety and Hazards

Safety information for “®-1-Boc-3-pyrrolidinecarboxylic acid” indicates that it is classified as Aquatic Acute 1. Its hazard statements include H400, and its precautionary statements include P273 .

Future Directions

The tert-butoxycarbonyl group has wide applications in synthetic organic chemistry. Its use in the synthesis of N-heterocycles via sulfinimines offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . This opens up possibilities for future research and applications in the field of organic synthesis.

properties

IUPAC Name

(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYLYGCFFXJNQM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C[C@@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

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